
N-(4-methoxybutyl)cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybutyl)cycloheptanamine is an organic compound with the molecular formula C₁₂H₂₅NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cycloheptane ring substituted with an amine group and a 4-methoxybutyl chain. It is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybutyl)cycloheptanamine typically involves the reaction of cycloheptanone with 4-methoxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group . The reaction conditions often include:
Temperature: 40-60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxybutyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Cycloheptanone derivatives or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted cycloheptanamine derivatives.
Applications De Recherche Scientifique
N-(4-methoxybutyl)cycloheptanamine has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-methoxybutyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptanamine: Lacks the 4-methoxybutyl group, resulting in different chemical properties and reactivity.
N-(4-methoxybutyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring, leading to different steric and electronic effects.
Uniqueness
N-(4-methoxybutyl)cycloheptanamine is unique due to its combination of a cycloheptane ring and a 4-methoxybutyl chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H25NO |
|---|---|
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
N-(4-methoxybutyl)cycloheptanamine |
InChI |
InChI=1S/C12H25NO/c1-14-11-7-6-10-13-12-8-4-2-3-5-9-12/h12-13H,2-11H2,1H3 |
Clé InChI |
ISPAQYMTYCWTSX-UHFFFAOYSA-N |
SMILES canonique |
COCCCCNC1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
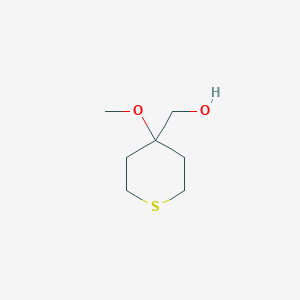

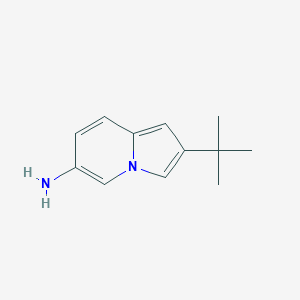
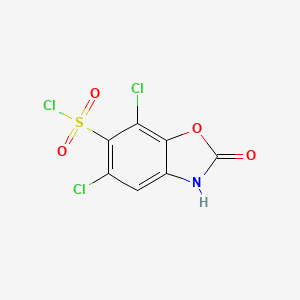
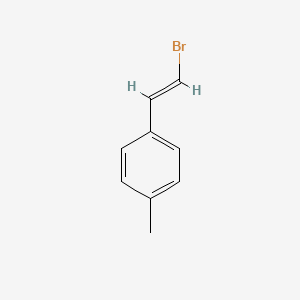
amine](/img/structure/B15272421.png)
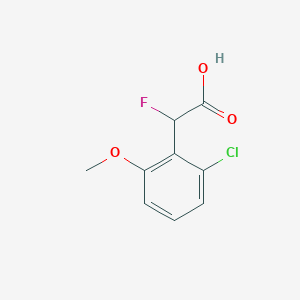
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)

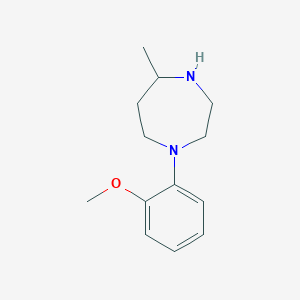
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)


